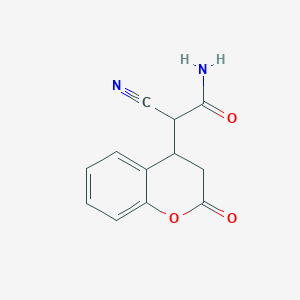
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Overview
Description
The compound 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide is a derivative of cyanoacetamide with a chromene (or coumarin) structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. This type of compound is known for its diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related cyanoacetamide derivatives often involves the formation of a key intermediate that is further functionalized to achieve the desired compound. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which share a similar cyanoacetamide core, were synthesized and tested as aldose reductase inhibitors . Another example is the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which involved a new route for the preparation of this key intermediate for selective EGFR kinase inhibitors . Although these examples do not describe the exact compound , they provide insight into the synthetic strategies that could be applied to similar structures.
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group attached to an acetamide moiety. The additional fused rings, such as indole or quinoline, contribute to the complexity and potential biological activity of these molecules. The molecular structure is crucial for the interaction with biological targets, as seen in the docking simulation of a cyano(2-oxoindol-3-yl)acetic acid derivative into the catalytic site of aldose reductase .
Chemical Reactions Analysis
Cyanoacetamide derivatives can undergo various chemical reactions, including cyclization and substitution, to form a wide range of heterocyclic compounds. For example, 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by reacting with chloroacetic acid and other reagents to form thiazolidine structures with anticancer activity . These reactions are essential for the diversification of the core structure and the enhancement of biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of halogen and lipophilic groups can significantly affect the solubility, stability, and reactivity of these compounds. For instance, the introduction of a fluorine atom and a methylbenzyl group improved the inhibitory activity of a cyano(2-oxoindol-3-yl)acetic acid derivative against aldose reductase . The properties of these compounds are also determined by their ability to form tautomers, as suggested by the hypothesis that the 2-hydroxy tautomer was the active species binding to the enzyme .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) utilized a compound similar to 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide for synthesizing a variety of heterocycles incorporating sulfamoyl moiety. These compounds showed promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Darwish, Atia, & Farag, 2014).
Cytotoxic Activity in Medical Research
Gomha and Khalil (2012) reported the use of a similar compound in the synthesis of thiazole derivatives, which demonstrated potent cytotoxic activity against human keratinocytes. This indicates potential applications in cancer research and treatment (Gomha & Khalil, 2012).
Antioxidant Activity
A study by Kadhum et al. (2011) synthesized new coumarin derivatives, closely related to 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide, and tested their antioxidant activity. This research contributes to understanding the antioxidant properties of such compounds, which could have implications in various health-related areas (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
New Compound Synthesis and Characterization
Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on a similar compound, which were characterized for potential antibacterial activity. This shows its use in developing new pharmaceutical agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Biological Activities and Pharmaceutical Applications
Research by Refat and Fadda (2013) synthesized novel compounds using a similar chemical structure, which were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Refat & Fadda, 2013).
properties
IUPAC Name |
2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWTXNWHXSGCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284483 | |
| Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |
CAS RN |
6272-35-1 | |
| Record name | NSC37422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



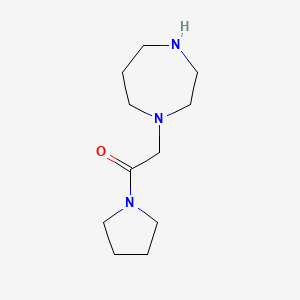
![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)
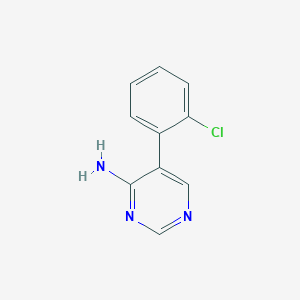
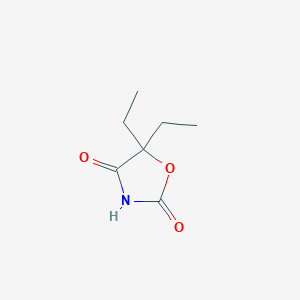
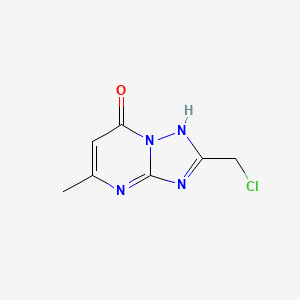
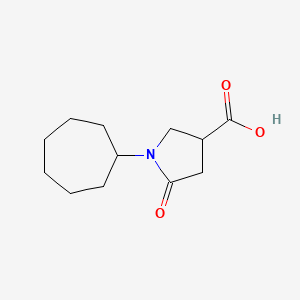
![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)
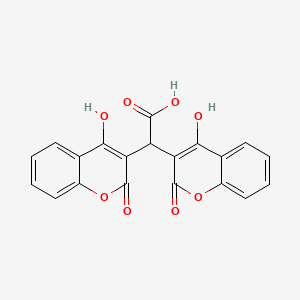
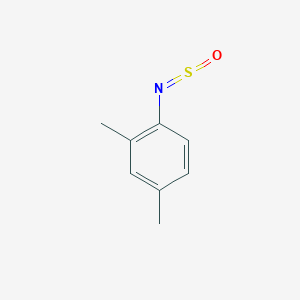
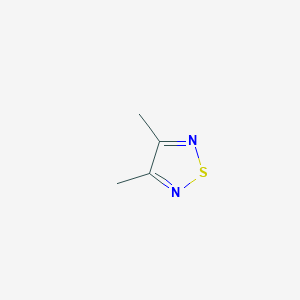
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)
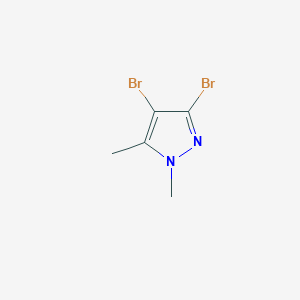
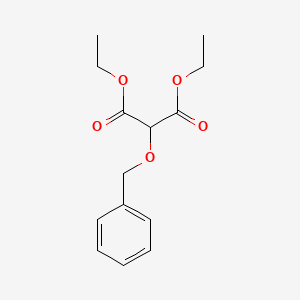
![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)